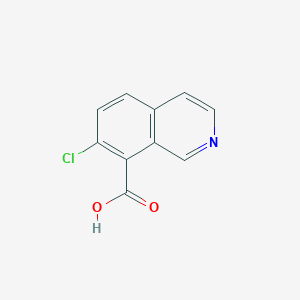

7-Chloroisoquinoline-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

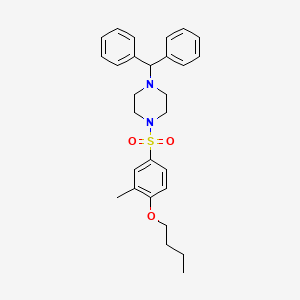

7-Chloroisoquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 1824331-69-2 . It has a molecular weight of 207.62 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for 7-Chloroisoquinoline-8-carboxylic acid is 1S/C10H6ClNO2/c11-8-2-1-6-3-4-12-5-7 (6)9 (8)10 (13)14/h1-5H, (H,13,14) . This indicates that the compound contains 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

7-Chloroisoquinoline-8-carboxylic acid is a powder at room temperature . It has a molecular weight of 207.62 .Applications De Recherche Scientifique

Synthesis and Antibacterial Properties

Research into the derivatives of 7-Chloroisoquinoline-8-carboxylic acid has shown promising antibacterial properties. For example, the synthesis of new 8-nitrofluoroquinolone models demonstrated interesting antibacterial activity against both gram-positive and gram-negative strains, particularly against S. aureus, suggesting that more lipophilic groups enhance activity against gram-positive strains (Al-Hiari et al., 2007). Another study focused on the synthesis and antibacterial potency of 4-Methyl-2,7-dioxo-1,2,3,4,7,10- hexahydropyrido[2,3-ƒ]quinoxaline-8-carboxylic acid and related compounds, revealing good to excellent antibacterial activities against E. coli and S. aureus, indicating the potential of these derivatives as antibacterial agents (Al-Hiari et al., 2007).

Photodegradation of Herbicides

A study on the photodegradation of quinolinecarboxylic herbicides highlighted the role of 7-Chloroisoquinoline-8-carboxylic acid derivatives in environmental chemistry. It was found that under UV light and sunlight irradiation, these derivatives undergo rapid photodegradation, suggesting their potential application in environmental remediation and the study of herbicide degradation pathways (Pinna & Pusino, 2012).

Antitumor and Antimalarial Agents

Several studies have synthesized novel analogs of 7-Chloroisoquinoline-8-carboxylic acid for evaluation as potential antitumor and antimalarial agents. For instance, the synthesis of N-acetyl and N-formyl-pyrazoline derivatives from [(7-chloroquinolin-4-yl)amino]chalcones demonstrated remarkable antitumor activity against cancer cell lines and significant antimalarial activity, showcasing the versatility of 7-Chloroisoquinoline-8-carboxylic acid derivatives in pharmaceutical research (Insuasty et al., 2013).

Safety and Hazards

7-Chloroisoquinoline-8-carboxylic acid is associated with several hazards. It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, and ensuring adequate ventilation .

Mécanisme D'action

The specific effects of a compound like 7-Chloroisoquinoline-8-carboxylic acid would depend on its interaction with biological targets, which could involve binding to proteins or other molecules, inhibiting or activating enzymes, or interacting with cell membranes, among other possibilities. The compound’s effects could also be influenced by its absorption, distribution, metabolism, and excretion (ADME) properties, which determine its bioavailability .

Environmental factors can also influence the action, efficacy, and stability of a compound. These can include factors like temperature, pH, the presence of other compounds, and specific conditions within the body .

Propriétés

IUPAC Name |

7-chloroisoquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVHCDGCWIBWDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopentyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2641301.png)

![Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B2641305.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641308.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641310.png)

![2-(3-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2641317.png)